L-Tryptophyl-L-prolyl-L-prolyl-L-alanine

Description

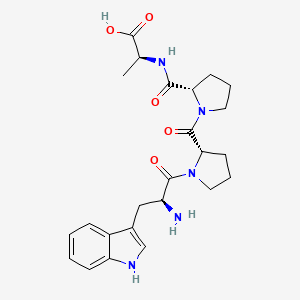

Structure

3D Structure

Properties

CAS No. |

918528-01-5 |

|---|---|

Molecular Formula |

C24H31N5O5 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C24H31N5O5/c1-14(24(33)34)27-21(30)19-8-4-10-28(19)23(32)20-9-5-11-29(20)22(31)17(25)12-15-13-26-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-20,26H,4-5,8-12,25H2,1H3,(H,27,30)(H,33,34)/t14-,17-,19-,20-/m0/s1 |

InChI Key |

OJRCHIQIUNCFND-HSCHXYMDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Tryptophyl L Prolyl L Prolyl L Alanine

Advanced Peptide Synthesis Techniques

Chemical peptide synthesis has been revolutionized by the development of solid-phase and solution-phase methodologies. These techniques rely on the use of protecting groups for the N-terminus of the amino acid and activating groups for the C-terminus to facilitate the formation of the amide bond.

Solid-Phase Peptide Synthesis (SPPS) Strategies for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the synthesis of peptides due to its efficiency and ease of purification. creative-peptides.com The core principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer support, or resin. The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids.

The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine via SPPS would commence with the anchoring of Fmoc-L-alanine to a suitable resin, such as Wang or Rink Amide resin. nih.gov The synthesis cycle involves two key steps: the removal of the N-terminal protecting group (e.g., the fluorenylmethyloxycarbonyl, Fmoc, group) and the coupling of the next N-protected amino acid. The Fmoc group is typically removed using a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). nih.gov

Following deprotection, the subsequent amino acid, in this case, Fmoc-L-proline, is introduced with a coupling reagent to activate its carboxyl group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.govbachem.com This cycle of deprotection and coupling is repeated with Fmoc-L-proline and finally Fmoc-L-tryptophan. Excess reagents and by-products at each step are removed by simple filtration and washing of the resin-bound peptide. nih.gov Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). nih.gov

| Parameter | Solid-Phase Peptide Synthesis (SPPS) |

| Support | Insoluble polymer resin (e.g., Wang, Rink Amide) |

| N-terminal Protection | Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) |

| Activation/Coupling | Carbodiimides (DCC, DIC) with additives (HOBt, HOSu) or phosphonium/uronium salts (HBTU, HATU) |

| Deprotection | Base (e.g., piperidine in DMF for Fmoc) or acid (e.g., TFA for Boc) |

| Purification | Simple filtration and washing of the resin at each step |

| Cleavage | Strong acid (e.g., Trifluoroacetic acid) |

Solution-Phase Synthetic Approaches and Segment Condensation for Tetrapeptides

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. While it can be more labor-intensive than SPPS due to the need for purification of intermediates at each step, it remains a valuable technique, particularly for large-scale synthesis.

The formation of peptide bonds in solution-phase synthesis also relies on the activation of the carboxyl group. Carbodiimides such as DCC and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used activating agents. wikipedia.org The choice of protecting groups is crucial to prevent unwanted side reactions. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are frequently used for N-terminal protection.

| Parameter | Solution-Phase Peptide Synthesis |

| Reaction Medium | Homogeneous solution |

| Strategy | Stepwise elongation or segment condensation |

| N-terminal Protection | Boc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl) |

| Activation/Coupling | Carbodiimides (DCC, EDC), often with additives (HOBt) |

| Purification | Crystallization or chromatography of intermediates at each step |

| Final Deprotection | Catalytic hydrogenation or acidolysis |

Chemoenzymatic and Enzymatic Synthesis Routes for Amide Bond Formation

Chemoenzymatic and purely enzymatic approaches to peptide synthesis offer several advantages over traditional chemical methods, including milder reaction conditions, high stereoselectivity, and reduced need for protecting groups. nih.govnih.gov These methods utilize enzymes as catalysts for the formation of peptide bonds.

Hydrolases, such as proteases (e.g., papain, α-chymotrypsin), are commonly employed in chemoenzymatic synthesis. nih.govacs.org Under normal aqueous conditions, these enzymes catalyze the hydrolysis of peptide bonds. However, by manipulating the reaction conditions, such as using organic solvents or frozen aqueous media, the equilibrium can be shifted towards synthesis. nih.gov This reverse reaction is known as thermodynamically controlled synthesis. Alternatively, in a kinetically controlled process, an acylated enzyme intermediate is deacylated by an amino acid, leading to the formation of a new peptide bond. creative-peptides.com

More recently, ligases have been explored for their ability to form amide bonds. These enzymes often utilize adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid substrate, making the subsequent coupling with an amine thermodynamically favorable. nih.govmanchester.ac.uk While still an emerging field, enzymatic peptide synthesis holds significant promise for the green and efficient production of oligopeptides. mdpi.com

Stereochemical Control and Chiral Purity Considerations in Peptide Synthesis

Maintaining the stereochemical integrity of the constituent amino acids is of paramount importance in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant risk during the activation and coupling steps. bachem.com

In both solid-phase and solution-phase synthesis, the choice of coupling reagents and additives can significantly impact the level of racemization. The addition of reagents like HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt) to carbodiimide-mediated couplings can effectively suppress racemization by forming less reactive, more stable active esters. wikipedia.orgpeptide.com The use of pre-activated amino acid derivatives, such as amino acid fluorides, can also lead to rapid coupling with low levels of racemization. nih.gov

The risk of racemization is generally higher for amino acids with electron-withdrawing groups on the α-amino moiety. bachem.com Certain amino acids, such as histidine and cysteine, are particularly prone to racemization. peptide.com Proline, due to its cyclic structure, is less susceptible to racemization at its α-carbon during coupling.

Comprehensive Structural Characterization and Conformational Analysis of L Tryptophyl L Prolyl L Prolyl L Alanine

Spectroscopic Probes of Peptide Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. It relies on the magnetic properties of atomic nuclei, providing a wealth of information through parameters such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE).

The conformation of the peptide backbone is largely defined by a set of dihedral angles, most notably phi (φ) and psi (ψ). The φ angle (C'-N-Cα-C') is particularly amenable to investigation through proton (¹H) NMR by measuring the scalar coupling between the amide proton (NH) and the alpha-proton (CαH). This three-bond coupling, denoted as ³J(HNHα), is directly related to the φ dihedral angle through the Karplus equation. wikipedia.orgmiamioh.edu

The Karplus relationship is an empirical formula that correlates the magnitude of the coupling constant to the intervening dihedral angle. wikipedia.org A generalized form of the equation is:

J(φ) = A cos²(φ - 60°) + B cos(φ - 60°) + C

For peptides, a commonly used set of parameters provides a direct link between the experimentally measured ³J(HNHα) value and the possible values for the φ angle. miamioh.eduresearchgate.net Due to the periodic nature of the cosine function, a single J-coupling value can correspond to multiple possible angles, but these can often be resolved using other structural constraints.

While specific experimental data for L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is not available, the following table illustrates the theoretical relationship between the φ dihedral angle and the expected ³J(HNHα) coupling constant for a peptide backbone, demonstrating how such data would be used for its structural analysis.

Table 1: Relationship Between φ Dihedral Angle and ³J(HNHα) Coupling Constant based on the Karplus Equation.

| φ Dihedral Angle (°) | Expected ³J(HNHα) Coupling Constant (Hz) | Associated Secondary Structure Element |

|---|---|---|

| -139 | 9.7 | β-sheet |

| -119 | 9.4 | β-sheet |

| -80 | 8.0 | β-sheet / Turn |

| -60 | 3.9 | α-helix |

| -40 | 5.7 | 3₁₀-helix |

| 90 | 0.9 | - |

| 120 | 4.2 | - |

| 180 | 9.9 | - |

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to proton NMR. The ¹³C chemical shift is highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. This sensitivity arises from the chemical shift anisotropy (CSA), which describes the orientation-dependent nature of the magnetic shielding around a nucleus. meihonglab.comnih.gov

For peptides, the isotropic chemical shifts of the backbone alpha-carbon (Cα) and beta-carbon (Cβ) are particularly diagnostic of the secondary structure. nih.gov Residues in an α-helical conformation typically exhibit Cα chemical shifts that are downfield (higher ppm) compared to those in a β-sheet conformation, while the opposite trend is generally observed for Cβ chemical shifts.

The presence of two consecutive proline residues creates specific conformational constraints. Furthermore, the large aromatic side chain of tryptophan can influence the chemical shifts of neighboring residues through ring current effects. nih.govillinois.edu Analysis of the ¹³C chemical shifts of the tryptophan, proline, and alanine (B10760859) residues in the target peptide would provide significant insight into its local secondary structure. The table below presents typical ¹³C chemical shifts for alanine and proline residues in different secondary structural environments, illustrating the conformational information that could be gleaned from a ¹³C NMR spectrum of the target peptide. meihonglab.com

Table 2: Characteristic ¹³C Isotropic Chemical Shifts for Alanine and Proline in Different Secondary Structures.

| Residue | Carbon | α-Helix Chemical Shift (ppm) | β-Sheet Chemical Shift (ppm) |

|---|---|---|---|

| Alanine | Cα | ~52.5 | ~49.0 |

| Alanine | Cβ | ~17.0 | ~20.5 |

| Proline | Cα | ~61.0 | ~59.5 |

| Proline | Cβ | ~29.5 | ~31.5 |

While NOEs and J-couplings provide short-range structural information (typically < 5 Å), residual dipolar couplings (RDCs) offer a powerful means to determine the orientation of chemical bonds relative to a common molecular frame, thus providing long-range structural constraints. nih.govduke.edu RDCs are measured when a molecule is partially aligned in a dilute liquid crystalline medium, which prevents the complete averaging of through-space dipolar interactions. nih.govwpmucdn.com

The following table provides a hypothetical set of one-bond ¹⁵N-¹H RDC values that could be measured for the peptide. The variation in these values would directly inform the determination of its three-dimensional structure in solution.

Table 3: Hypothetical One-Bond ¹⁵N-¹H Residual Dipolar Couplings (RDCs) for a Tetrapeptide.

| Residue | Backbone Amide (N-H) | Measured RDC (Hz) |

|---|---|---|

| Tryptophan-1 | Trp-NH | -8.5 |

| Proline-2 | - (No Amide Proton) | N/A |

| Proline-3 | - (No Amide Proton) | N/A |

| Alanine-4 | Ala-NH | 12.3 |

Electronic Circular Dichroism (ECD) Spectroscopy for Secondary Structure Content

Electronic Circular Dichroism (ECD) spectroscopy, often referred to simply as circular dichroism (CD), is a widely used method for analyzing the secondary structure of peptides and proteins. It measures the differential absorption of circularly polarized light in the ultraviolet region, where electronic transitions of the peptide backbone and aromatic side chains occur. nih.gov

The ECD spectrum of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine would be influenced by two primary factors: the propensity of the diproline unit to form a PPII helix and the strong electronic transitions of the tryptophan side chain. nih.govnsf.gov The canonical CD spectrum for a PPII conformation features a strong negative band around 195 nm and a weak positive band near 220 nm. nih.govacs.org

However, the analysis is complicated by the presence of tryptophan. Aromatic residues have electronic transitions in the far-UV region (190–230 nm) that overlap with those of the amide groups. researchgate.net This can result in anomalous ECD spectra that deviate significantly from standard patterns, making a simple determination of secondary structure content challenging. researchgate.net Therefore, interpreting the ECD spectrum of this peptide requires careful deconvolution of the contributions from the peptide backbone and the tryptophan chromophore, often aided by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT). nih.gov An ensemble of structures generated from molecular dynamics simulations can be used to compute a theoretical spectrum that, when matched with experimental data, provides a more accurate picture of the conformational distribution. nih.govresearchgate.net

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations and Intermolecular Interactions in Peptides

Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency molecular vibrations in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). nih.gov These low-energy motions correspond to collective vibrations of the entire molecular skeleton, such as torsional and bending modes, as well as intermolecular vibrations like hydrogen bonds. mdpi.com This makes THz spectroscopy highly sensitive to the global conformation and packing of molecules in the solid state. nih.govmdpi.com

For a tetrapeptide like L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, THz time-domain spectroscopy (THz-TDS) can provide a unique spectral fingerprint that is sensitive to both its primary and secondary structure. nih.govacs.orguiowa.edu Small differences in the peptide's three-dimensional shape or the way it arranges itself in a crystal lattice would result in distinct and measurable differences in the THz absorption spectrum. mdpi.com

The interpretation of THz spectra relies heavily on computational support. Density Functional Theory (DFT) calculations are used to simulate the vibrational modes of the peptide, allowing the observed absorption peaks to be assigned to specific collective motions within the molecule. rsc.org This combination of experimental THz-TDS and DFT calculations offers a powerful, non-destructive method to characterize the solid-state structure and conformational dynamics of the peptide. nih.govrsc.org

Advanced Computational and Theoretical Investigations

Computational methods are indispensable for interpreting complex spectroscopic data and for exploring the structural and dynamic properties of peptides that are not directly accessible through experiments.

Quantum Chemical Methods (Ab Initio, Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Geometry Optimization

Quantum chemical methods provide a first-principles approach to understanding molecular structure and properties.

Ab Initio and Density Functional Theory (DFT): These methods are fundamental for geometry optimization , the process of finding the most stable three-dimensional arrangements of atoms (i.e., the equilibrium geometries). pennylane.aiyoutube.com For L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, DFT calculations at a level like B3LYP would be used to locate various low-energy conformers. researchgate.net These optimized structures are crucial for understanding the peptide's intrinsic conformational preferences. Furthermore, DFT is used to calculate vibrational frequencies, which are essential for simulating and accurately interpreting experimental VCD and THz spectra. rsc.orgresearchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT is the method of choice for studying electronic excited states. nih.govfunctmaterials.org.ua It is used to calculate the electronic transition energies and intensities that govern UV-Vis absorption and ECD spectra. For this specific peptide, TD-DFT is critical for modeling the complex ECD spectrum, allowing for the separation of contributions from the tryptophan side-chain and the peptide backbone amide groups. nih.govfunctmaterials.org.ua This theoretical insight is vital for a reliable interpretation of the secondary structure from experimental ECD data. nih.gov

| Method | Application to L-Tryptophyl-L-prolyl-L-prolyl-L-alanine | Expected Outcome |

|---|---|---|

| DFT / Ab Initio | Geometry optimization of various starting structures. | Identification of stable, low-energy conformers and their relative energies. |

| DFT | Calculation of vibrational frequencies and intensities. | Simulated VCD and THz spectra to aid in the interpretation of experimental data. |

| TD-DFT | Calculation of electronic excited states and transition properties. | Simulated ECD spectrum to understand the contributions of the Trp and amide chromophores. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Landscapes

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms and molecules over time, offering insights into the dynamic nature of peptides in solution.

For L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, all-atom MD simulations in an explicit solvent (e.g., water) would be used to explore its vast conformational landscape. acs.org A key challenge in simulating proline-rich peptides is the high energy barrier for the cis-trans isomerization of the X-Pro peptide bond, a process that can occur on timescales of seconds and is often too slow to be captured by conventional MD. nih.govnih.gov

To overcome this, enhanced sampling techniques such as Gaussian accelerated Molecular Dynamics (GaMD) can be employed. nih.govresearchgate.netnih.gov These methods accelerate the transitions between different conformational states, allowing for efficient sampling of slow events like proline isomerization. nih.gov The simulations would reveal the dynamic equilibrium between different conformers, the flexibility of the backbone, the pucker of the proline rings, and the relative populations of cis and trans conformers for both the Trp-Pro and Pro-Pro bonds. The resulting trajectories can be analyzed to construct a dynamic landscape, illustrating the most populated conformational states and the pathways for interconversion between them. nih.gov

Potential Energy Surface (PES) Mapping and Global Minimum Search for Oligopeptides

The Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. scispace.com For a flexible oligopeptide, the PES is a high-dimensional and complex landscape with numerous local minima (stable conformers) and saddle points (transition states). nih.gov

Mapping the PES and finding the global energy minimum—the most stable possible conformation—is a significant computational challenge. nih.gov This is accomplished using specialized algorithms, such as basin-hopping, which systematically explore the conformational space to locate low-energy structures. frontiersin.orgnih.gov By applying such a global minimum search to L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, one can identify its most stable, intrinsic structure in the absence of solvent or thermal effects. nih.govresearchgate.net This information provides a baseline understanding of the peptide's inherent structural preferences, which are dictated by intramolecular interactions like hydrogen bonds and steric constraints. Comparing the global minimum structure with the conformations observed in MD simulations can reveal the profound influence of solvent and temperature on the peptide's structural behavior.

Conformational Preferences and Constraints Imposed by Tryptophan and Proline Residues within Peptide Sequences

The conformational landscape of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is largely dictated by the rigid cyclic structure of the proline residues and the sterically demanding indole (B1671886) side chain of tryptophan. These features significantly limit the rotational freedom around the peptide backbone.

The Di-proline Motif: The consecutive L-prolyl-L-prolyl sequence introduces further structural constraints. Peptides containing repeating proline residues can form characteristic, rigid helical structures known as polyproline helices. nih.gov These can exist in two main forms:

Polyproline II (PPII) Helix: A left-handed helix where all peptide bonds are in the trans conformation. The PPII conformation is common in protein structures and is stabilized in aqueous environments. nih.gov

Polyproline I (PPI) Helix: A right-handed helix where all peptide bonds are in the cis conformation. This form is less common and typically found in organic solvents. nih.gov

The final L-alanine residue at the C-terminus possesses greater conformational freedom compared to the preceding residues, though its possible orientations will be influenced by the rigid structure of the Trp-Pro-Pro segment.

| Peptide Segment | Potential Conformation | Typical Dihedral Angles (φ, ψ, ω) | Key Characteristics |

|---|---|---|---|

| Trp-Pro | cis-isomer | ω ≈ 0° | Stabilized by Trp-Pro aromatic interaction. nih.govnih.gov |

| Trp-Pro | trans-isomer | ω ≈ 180° | Generally less populated than cis in Trp-Pro sequences. nih.gov |

| Pro-Pro | Polyproline II (PPII) like | φ ≈ -75°, ψ ≈ +145°, ω ≈ 180° | Left-handed helix, all trans peptide bonds. nih.gov |

| Pro-Pro | Polyproline I (PPI) like | φ ≈ -75°, ψ ≈ +160°, ω ≈ 0° | Right-handed helix, all cis peptide bonds. nih.gov |

Solid-State Structural Determination

The definitive three-dimensional arrangement of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine in the solid state would be determined through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding. nih.gov

X-ray Diffraction Studies for Crystalline Forms and Hydrogen Bonding Networks

Although no specific crystal structure for L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is publicly available, predictions about its solid-state characteristics can be made based on the known crystal structures of its constituent amino acids and related small peptides. nih.govias.ac.innih.gov

Hydrogen Bonding Networks: Hydrogen bonds are the primary directional forces governing the crystal packing of peptides. nih.gov In the solid state of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, several types of hydrogen bonds would be anticipated:

Backbone-Backbone: The N-H group of the N-terminal tryptophan and the C-terminal alanine could act as hydrogen bond donors to the carbonyl oxygen atoms (C=O) of other peptide molecules. The peptide nitrogen of proline cannot act as a hydrogen bond donor due to its incorporation into the pyrrolidine (B122466) ring. youtube.com

Side Chain-Backbone: The indole N-H of the tryptophan side chain is a potent hydrogen bond donor and would likely form a strong hydrogen bond with a backbone carbonyl oxygen or a C-terminal carboxylate group of a neighboring molecule. nih.gov

C-Terminus Interactions: The terminal carboxyl group of alanine is both a hydrogen bond donor (O-H) and acceptor (C=O) and would be heavily involved in forming strong intermolecular hydrogen bonds, often leading to head-to-tail arrangements or dimer formations in the crystal lattice. nih.gov

Weak C-H···O Bonds: As mentioned, the polarized Cδ1-H of the tryptophan indole ring can also participate in weaker, non-canonical hydrogen bonds with backbone carbonyls. nih.gov

The interplay of these hydrogen bonds, along with van der Waals interactions, would create a stable, three-dimensional crystalline framework. The specific network of these bonds would define the crystal's symmetry and unit cell parameters.

| Donor Group | Acceptor Group | Bond Type | Significance |

|---|---|---|---|

| Tryptophan Amine (N-H) | Carbonyl Oxygen (C=O) | Intermolecular N-H···O | Primary interaction for backbone packing. nih.gov |

| Alanine Amide (N-H) | Carbonyl Oxygen (C=O) | Intermolecular N-H···O | Contributes to the hydrogen bond network. nih.gov |

| Tryptophan Indole (N-H) | Carbonyl Oxygen (C=O) or Carboxylate | Intermolecular N-H···O | Strong, specific side-chain interaction. nih.gov |

| Alanine Carboxyl (O-H) | Carbonyl Oxygen (C=O) or Carboxylate | Intermolecular O-H···O | Very strong interaction, often forming dimers. nih.gov |

| Tryptophan Indole (Cδ1-H) | Carbonyl Oxygen (C=O) | Weak Intermolecular C-H···O | Contributes to local structural stabilization. nih.gov |

Molecular Recognition and Intermolecular Interaction Mechanisms of L Tryptophyl L Prolyl L Prolyl L Alanine

General Principles of Peptide-Biomolecule Interaction Studies

The interaction between a peptide, such as L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, and a biomolecule is a highly specific process governed by a variety of non-covalent forces. nih.govnih.gov These interactions are fundamental to numerous biological processes, including signal transduction, enzyme catalysis, and immune responses. nih.gov The study of these interactions involves understanding both the structural and thermodynamic aspects of the binding event.

The primary forces driving peptide-biomolecule recognition are non-covalent and include hydrogen bonds, electrostatic interactions (ionic bonds), hydrophobic interactions, and van der Waals forces. frontiersin.org The specificity of binding is achieved through a combination of these forces, dictated by the three-dimensional structures of the interacting molecules. nih.gov The process is dynamic, often involving conformational changes in both the peptide and the biomolecule to achieve an optimal fit, a phenomenon known as "induced fit".

Thermodynamically, the binding process is described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). nih.gov A negative ΔG indicates a spontaneous binding event. The enthalpy change reflects the energy released from the formation of favorable interactions, such as hydrogen bonds and electrostatic interactions. ijbbb.org The entropy change is influenced by several factors, including the release of water molecules from the interacting surfaces (hydrophobic effect) and changes in the conformational freedom of the peptide and the biomolecule upon binding. nih.gov

Several experimental techniques are employed to study these interactions. Isothermal titration calorimetry (ITC) directly measures the heat changes upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic and entropic contributions. nih.gov Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can be used to monitor conformational changes upon binding. Peptide arrays are a high-throughput method for identifying binding partners and mapping interaction sites. springernature.com

In addition to experimental approaches, computational methods play a crucial role in elucidating the molecular details of peptide-biomolecule interactions. These methods, which will be discussed in more detail in section 4.4, allow for the visualization and analysis of binding at an atomic level. frontiersin.org

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonds | Directional interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | -2 to -10 |

| Electrostatic Interactions (Ionic Bonds) | Attraction between oppositely charged ions. | -5 to -10 |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Variable, driven by entropy |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | -0.5 to -1 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -1 to -10 |

Influence of L-Tryptophan's Indole (B1671886) Ring on Hydrophobic and Aromatic Stacking Interactions within Peptide Sequences

The L-Tryptophan residue at the N-terminus of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine plays a pivotal role in its molecular recognition capabilities. The large, hydrophobic indole side chain of tryptophan is a key contributor to binding affinity and specificity through both hydrophobic and aromatic stacking interactions. springernature.com

Beyond general hydrophobicity, the aromatic nature of the indole ring enables specific π-π stacking interactions. acs.org This occurs when the π-electron clouds of the indole ring and an aromatic ring of another molecule (e.g., another tryptophan, tyrosine, or phenylalanine residue in a protein, or a planar drug molecule) overlap. frontiersin.org These interactions are sensitive to the geometry and electronic properties of the interacting rings and can significantly contribute to the stability and specificity of the binding. nih.gov The indole ring can also participate in cation-π interactions, where the electron-rich π-system interacts favorably with a nearby cation, such as a positively charged amino acid residue (e.g., lysine (B10760008) or arginine) or a metal ion. nih.gov

Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, and the aromatic ring system can act as a weak hydrogen bond acceptor, further diversifying the potential interactions of tryptophan. nih.gov The position and number of tryptophan residues within a peptide sequence can significantly influence its conformation and binding affinity. acs.org Studies have shown that increasing the number of tryptophan residues can enhance the affinity of peptides for their targets. acs.org The unique properties of tryptophan make it a crucial "anchor" residue in many peptide-protein interactions, often inserting into hydrophobic pockets on the receptor surface. nih.gov

| Interaction | Description | Key Features |

|---|---|---|

| Hydrophobic Interaction | Partitioning of the nonpolar indole ring into a hydrophobic environment. | Entropically driven, release of water molecules. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Geometry-dependent (e.g., face-to-face, edge-to-face). |

| Cation-π Interaction | Interaction between the electron-rich indole ring and a cation. | Involves positively charged groups. |

| Hydrogen Bonding | The indole nitrogen can act as a hydrogen bond donor. | Directional interaction. |

Conformational Effects of L-Proline Residues in Inducing Specific Recognition Motifs and Turns in Peptides

The two consecutive L-Proline residues in the L-Tryptophyl-L-prolyl-L-prolyl-L-alanine sequence impose significant conformational constraints that are critical for its structure and recognition properties. Proline is unique among the 20 common amino acids because its side chain is cyclized back onto the backbone amide nitrogen, forming a rigid five-membered ring. frontiersin.org This cyclic structure restricts the rotation around the N-Cα bond (the phi angle), significantly limiting the conformational flexibility of the peptide backbone. frontiersin.org

A key consequence of this rigidity is the propensity of proline to induce turns in peptide chains, particularly β-turns. frontiersin.org A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, and proline is frequently found at the second position of these turns. frontiersin.org The presence of two consecutive proline residues can further stabilize a turn-like conformation, presenting the flanking amino acid side chains (tryptophan and alanine (B10760859) in this case) in a specific orientation for interaction with a binding partner.

Furthermore, proline is known as a "helix breaker" because its rigid structure disrupts the regular hydrogen-bonding pattern of α-helices. nih.gov While it can be found at the beginning of a helix, its presence within a helical segment often introduces a kink or bend. nih.gov In the context of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, the two prolines likely prevent the formation of a stable α-helical structure, favoring a more extended or turn-like conformation.

| Conformational Feature | Effect of Proline | Structural Consequence |

|---|---|---|

| Backbone Flexibility | Restricted phi (φ) angle due to the cyclic side chain. | Reduced conformational entropy, pre-organization for binding. |

| β-Turns | High propensity to occupy the i+1 position. | Induces chain reversal and specific orientation of side chains. |

| Peptide Bond Isomerization | Accessible cis and trans conformations. | Acts as a conformational switch, influencing structure and function. |

| α-Helices | Disrupts the regular hydrogen-bonding pattern. | Acts as a "helix breaker" or induces kinks. |

Computational Modeling for Ligand-Receptor Binding Mechanisms and Conformational Fit

Computational modeling has become an indispensable tool for investigating the intricate details of peptide-receptor binding at the molecular level. frontiersin.org For a peptide like L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, computational methods can provide insights into its preferred conformations, binding modes, and the energetic contributions of individual residues to the interaction. The two primary computational techniques used for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com In the context of peptide-protein interactions, docking algorithms can be used to predict how L-Tryptophyl-L-prolyl-L-prolyl-L-alanine might bind to a specific receptor. profacgen.com These algorithms explore a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity. acs.org Given the flexibility of peptides, advanced docking protocols that allow for conformational changes in both the peptide and the receptor are often employed. nih.gov

Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the binding process. nih.gov MD simulations use classical mechanics to simulate the motions of atoms and molecules over time, allowing for the observation of conformational changes and the exploration of the energy landscape of the peptide-receptor complex. nih.gov By simulating the system in a realistic environment (e.g., surrounded by water molecules), MD can reveal the stability of a docked pose, identify key intermolecular interactions, and even model the entire binding or unbinding process. acs.org Enhanced sampling techniques, such as accelerated molecular dynamics, can be used to overcome the long timescales of some biological processes and more efficiently explore the conformational space of the system. frontiersin.org

These computational approaches can provide valuable information on the conformational fit of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine to its receptor. They can help to identify the specific amino acid residues on both the peptide and the receptor that are crucial for binding, and to quantify the energetic contributions of different types of interactions (hydrophobic, electrostatic, etc.). acs.org This information is not only fundamental for understanding the mechanism of action of the peptide but also invaluable for the rational design of new peptides with improved binding affinity and specificity.

| Method | Principle | Key Information Provided |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and conformation of a ligand to a receptor. | Binding pose, scoring of potential binding modes, identification of potential binding sites. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Conformational changes, stability of binding, dynamic interactions, free energy of binding. |

Enzymatic Processing and Integration into Biochemical Pathways: Insights from L Tryptophyl L Prolyl L Prolyl L Alanine S Constituent Amino Acids

Investigation of Peptidase Cleavage Specificities for Proline- and Tryptophan-Containing Sequences

The enzymatic breakdown of peptides is a highly specific process, governed by the amino acid sequence of the substrate and the unique characteristics of the acting peptidase. The tetrapeptide L-Tryptophyl-L-prolyl-L-prolyl-L-alanine contains internal proline residues and an N-terminal tryptophan, making its cleavage profile of particular interest.

Proline's rigid ring structure often acts as a "stop signal" for many common proteases, such as trypsin, which will not cleave if a proline is on the carboxyl side of the cleavage site. unc.edu However, a specific class of enzymes known as post-proline cleaving enzymes (PPCEs) specializes in hydrolyzing peptide bonds at the C-terminal side of proline residues. nih.gov This class is dominated by the serine protease family. nih.gov Prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs) are two such enzymes that cleave after proline, though POPs are generally limited to smaller peptide substrates. nih.gov The specificity of these enzymes can be influenced by adjacent amino acids. For instance, with proline endopeptidase, a proline in the P1' position (immediately following the cleavage site) can block activity. expasy.org

Recent research has expanded the known specificity of some PPCEs. Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, previously understood to cleave after proline and alanine (B10760859), have now been shown to also cleave after reduced cysteine residues. nih.govresearchgate.net This post-cysteine cleavage is blocked by modifications like disulfide bond formation or alkylation, which may explain why this activity was not previously detected. nih.govresearchgate.net

The N-terminal tryptophan residue also influences potential cleavage. Enzymes like chymotrypsin (B1334515) exhibit a preference for cleaving at the carboxyl side of large aromatic amino acids, including tryptophan, due to a hydrophobic pocket in their structure. unc.edu Additionally, BNPS-skatole, a chemical reagent rather than an enzyme, can induce cleavage on the C-terminal side of tryptophan residues. expasy.org

Interactive Table: Specificity of Various Peptidases and Reagents

| Enzyme/Reagent | Primary Cleavage Site(s) | Factors Influencing Activity |

| Trypsin | C-terminal to Lysine (B10760008) (Lys) and Arginine (Arg) | Cleavage blocked by a following Proline. Slower hydrolysis with adjacent acidic residues. unc.edu |

| Chymotrypsin | C-terminal to Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) | Preference due to a hydrophobic pocket. unc.edu |

| Proline Endopeptidase | C-terminal to Proline (Pro); may also accept Alanine (Ala) | Activity can be blocked by another Proline in the P1' position. Often requires a basic amino acid in the P2 position. expasy.org |

| AnPEP & Neprosin | C-terminal to Proline (Pro), Alanine (Ala), and reduced Cysteine (Cys) | Post-cysteine activity is blocked by cysteine modifications (e.g., alkylation, disulfide bonds). nih.govresearchgate.net |

| BNPS-Skatole | C-terminal to Tryptophan (Trp) | A chemical reagent, not an enzyme. expasy.org |

Metabolism of Constituent Amino Acids: L-Tryptophan and L-Alanine

Once liberated, the constituent amino acids of the tetrapeptide enter their respective metabolic pathways, playing crucial roles in a variety of physiological processes.

Tryptophan Catabolic Routes and Derived Biochemical Intermediates (e.g., Kynurenine (B1673888) Pathway)

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which accounts for approximately 95-99% of its catabolism. nih.govnih.govwikipedia.org This pathway is critical not only for tryptophan degradation but also for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for redox reactions. nih.govnih.gov

The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine. youtube.com This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is active in extrahepatic tissues. nih.gov N-formylkynurenine is then rapidly converted to kynurenine. researchgate.net

From kynurenine, the pathway branches, leading to the formation of several neuroactive and immunomodulatory metabolites. frontiersin.org Kynurenine can be metabolized into:

Kynurenic acid (KYNA): Considered neuroprotective. frontiersin.org

3-hydroxykynurenine (3-HK): Which is further converted to 3-hydroxyanthranilic acid. nih.gov

Anthranilic acid: Formed via the action of kynureninase. nih.gov

Ultimately, the pathway can lead to the production of quinolinic acid, a potent NMDA receptor agonist with neurotoxic properties, and picolinic acid. wikipedia.orgyoutube.com The balance between the neuroprotective (e.g., KYNA) and neurotoxic (e.g., quinolinic acid) branches of this pathway is a subject of intense research, with dysregulation implicated in various neurological and psychiatric disorders. nih.govwikipedia.orgfrontiersin.org A much smaller fraction of tryptophan, about 1%, serves as the precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govresearchgate.net

L-Alanine Metabolic Fates including Transamination to Pyruvate (B1213749) and Gluconeogenic Pathways

L-alanine is a non-essential amino acid that plays a central role in the interplay between amino acid and carbohydrate metabolism. creative-proteomics.com A primary metabolic fate of L-alanine is its conversion to pyruvate through a reversible transamination reaction. nih.gov This reaction is catalyzed by the enzyme alanine transaminase (ALT), which transfers the amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. creative-proteomics.comdroracle.ai

The pyruvate generated from alanine can enter several key metabolic pathways:

Gluconeogenesis: In the liver, this pyruvate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. creative-proteomics.comnih.gov This is particularly important during periods of fasting or starvation to maintain blood glucose homeostasis for tissues like the brain and red blood cells. creative-proteomics.com This process is a key part of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues (like muscle) to the liver for excretion as urea, while simultaneously providing a carbon skeleton for glucose synthesis. creative-proteomics.comdroracle.ai

TCA Cycle: Alternatively, the pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation to generate ATP, providing energy for the cell. nih.gov

Enzymatic Biosynthesis and Racemization Mechanisms of L-Alanine via Alanine Dehydrogenase and Alanine Racemase

The synthesis and interconversion of alanine enantiomers are crucial for various biological functions, particularly in bacteria for cell wall construction.

Alanine Dehydrogenase is an enzyme that catalyzes the reductive amination of pyruvate to form L-alanine. This reaction is a key route for the synthesis of L-alanine.

The interconversion between L-alanine and its D-enantiomer is catalyzed by Alanine Racemase , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.orgproteopedia.org This enzyme is essential for bacteria as D-alanine is a critical component of the peptidoglycan layer of their cell walls. wikipedia.org The catalytic mechanism involves the PLP cofactor, which is bound to a lysine residue in the enzyme's active site. researchgate.netebi.ac.uk The reaction proceeds through a two-base mechanism involving a PLP-stabilized carbanion intermediate. researchgate.net Structural studies have identified key residues, such as Tyrosine 265 and Lysine 39, positioned on opposite sides of the substrate's alpha-carbon, which are responsible for proton exchange to facilitate the racemization. wikipedia.org

Metabolic Engineering Principles Applied to Amino Acid Biosynthesis Pathways

Metabolic engineering aims to rationally design and modify microbial metabolic pathways to enhance the production of desired compounds, such as amino acids. nih.govmdpi.com This approach offers a sustainable alternative to traditional chemical synthesis or extraction methods. researchgate.net A variety of strategies are employed to optimize amino acid biosynthesis in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govmdpi.com

Key principles and strategies include:

Enhancing Precursor Supply: Increasing the intracellular concentration of precursor molecules is a fundamental step. This can be achieved by enhancing the uptake of carbon sources or by overexpressing key enzymes in the upstream pathway to channel more metabolic flux towards the desired amino acid. nih.govmdpi.com

Eliminating Rate-Limiting Steps and Feedback Inhibition: The first enzyme in a biosynthetic pathway is often subject to feedback inhibition by the final amino acid product. A crucial strategy involves identifying and eliminating these bottlenecks, often by introducing site-directed mutations in the enzyme to make it resistant to inhibition. nih.gov

Blocking Competing Pathways: To maximize the carbon flux towards the target amino acid, competing metabolic pathways that drain key intermediates are often blocked or attenuated by deleting the genes encoding the relevant enzymes. nih.gov

Improving Product Export: Enhancing the expression of specific transporter proteins can facilitate the export of the synthesized amino acid out of the cell, preventing intracellular accumulation that could cause feedback inhibition or toxicity. researchgate.net

These strategies, often guided by systems biology approaches that provide a comprehensive view of the cell's metabolic network, are integrated to develop highly efficient microbial cell factories for amino acid production. nih.govresearchgate.net

Interactive Table: Key Metabolic Engineering Strategies for Amino Acid Production

| Strategy | Objective | Example Method(s) |

| Increase Carbon Flux | To provide more building blocks for the target pathway. | Enhance carbon source uptake systems; Overexpress key enzymes in central metabolism. nih.govresearchgate.net |

| Eliminate Bottlenecks | To remove constraints on the biosynthetic pathway. | Use site-directed mutagenesis to create feedback-resistant enzymes; Overexpress rate-limiting enzymes. nih.gov |

| Block Byproduct Formation | To prevent the diversion of precursors to unwanted side-products. | Gene knockout or attenuation of competing pathways. nih.gov |

| Enhance Product Export | To prevent intracellular accumulation and feedback inhibition. | Overexpression of specific amino acid exporter proteins. researchgate.net |

Structure Activity Relationship Sar Methodologies and Design Principles in Peptide Chemistry

Theoretical and Experimental Frameworks for Elucidating Peptide Structure-Function Relationships

The elucidation of peptide structure-function relationships relies on a combination of theoretical and experimental frameworks. These approaches provide a comprehensive understanding of how a peptide's sequence and three-dimensional structure dictate its biological activity.

Theoretical Frameworks:

Theoretical approaches utilize computational models to predict and analyze peptide behavior. A fundamental concept is the sequence-structure-function paradigm, which posits that the amino acid sequence of a peptide determines its three-dimensional structure, which in turn dictates its function. nih.gov This relationship is not always linear, as many peptides are flexible and can adopt multiple conformations. youtube.com

Computational models, including molecular mechanics and quantum mechanics, are employed to simulate peptide structures and their interactions with biological targets. creative-proteomics.com These simulations can predict the most stable conformations of a peptide and how it might bind to a receptor or enzyme. youtube.com Furthermore, algorithms like Waltz have been developed to predict the amyloidogenic potential of peptide sequences, highlighting the role of specific sequence motifs in self-assembly and aggregation. nih.gov

Experimental Frameworks:

Experimental techniques provide empirical data to validate and refine theoretical models. Key methods include:

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are the primary methods for determining the high-resolution three-dimensional structure of peptides. wikipedia.org This structural information is invaluable for understanding how a peptide interacts with its target at an atomic level.

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques are used to analyze the secondary structure of peptides, such as the presence of alpha-helices or beta-sheets. nih.gov Changes in secondary structure upon interaction with a target can provide insights into the mechanism of action.

Peptide Arrays: This high-throughput method allows for the synthesis and screening of a large number of peptide variants on a solid support. rsc.org Peptide arrays are powerful tools for rapidly mapping binding sites and identifying key residues for activity. rsc.org

The integration of these theoretical and experimental frameworks provides a robust approach to understanding the intricate relationship between a peptide's structure and its function.

Impact of Amino Acid Residue Substitutions (e.g., Alanine (B10760859) Scanning) on Peptide Conformation and Interacting Capabilities

Systematic substitution of amino acid residues is a powerful strategy to probe the contribution of individual side chains to a peptide's conformation and biological activity. nih.gov One of the most widely used techniques in this regard is Alanine Scanning. creative-peptides.com

Alanine Scanning:

Alanine scanning involves systematically replacing each amino acid residue in a peptide with alanine, one at a time. creative-peptides.comall-chemistry.com Alanine is chosen because its small, non-bulky, and chemically inert methyl side chain generally does not introduce significant steric or electronic perturbations, thus preserving the main-chain conformation. wikipedia.org By comparing the activity of the alanine-substituted analogs to the original peptide, researchers can identify "hot spots"—residues that are critical for function. researchgate.net A significant drop in activity upon substitution suggests that the original residue's side chain plays a crucial role in binding or catalysis. all-chemistry.com

For the tetrapeptide L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, an alanine scan would involve synthesizing and testing the following analogs:

Ala -Pro-Pro-Ala

Trp-Ala -Pro-Ala

Trp-Pro-Ala -Ala

The fourth position is already an alanine. The results of such a scan would reveal the importance of the tryptophan and the two proline residues for the peptide's activity.

The following table illustrates the concept of an alanine scan and the potential outcomes for a hypothetical peptide with a specific biological activity.

| Original Peptide Sequence | Substituted Position | Modified Sequence | Relative Activity (%) | Interpretation |

| Trp-Pro-Pro-Ala | 1 | Ala -Pro-Pro-Ala | 10 | Tryptophan at position 1 is critical for activity. |

| Trp-Pro-Pro-Ala | 2 | Trp-Ala -Pro-Ala | 45 | Proline at position 2 contributes significantly to activity. |

| Trp-Pro-Pro-Ala | 3 | Trp-Pro-Ala -Ala | 95 | Proline at position 3 is not essential for activity. |

Other Substitution Strategies:

Beyond alanine scanning, other substitution strategies provide additional layers of information:

D-Amino Acid Scanning: Replacing L-amino acids with their D-enantiomers can probe the importance of backbone conformation and chirality for activity. rsc.org Such substitutions can also enhance peptide stability against proteases. nih.gov

Glycine (B1666218) Substitution: Substituting residues with glycine can assess the impact of side-chain removal and increased backbone flexibility. mybiosource.commdpi.com

Aza-Amino Acid Substitution: The replacement of an alpha-carbon with a nitrogen atom can induce turn-like conformations and alter hydrogen bonding capabilities, potentially enhancing biological activity and stability. mdpi.com

These substitution studies are fundamental to understanding the specific roles of individual amino acids and for the rational design of peptide analogs with improved properties. ingentaconnect.com

Computational Approaches in Peptide Rational Design and Predictive SAR Studies

Computational methods are increasingly integral to the rational design of peptides and for conducting predictive SAR studies. nih.gov These in silico approaches can significantly accelerate the drug discovery process by prioritizing candidates for synthesis and experimental testing. oncodesign-services.com

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. creative-peptides.comcreative-proteomics.com For peptides, descriptors can include physicochemical properties of the amino acids, sequence information, and 3D structural parameters. mdpi.com These models can then be used to predict the activity of novel, unsynthesized peptide sequences. creative-peptides.com

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a biological target, such as a receptor or enzyme. nih.gov Docking simulations can help to visualize the key interactions at the binding interface and guide the design of peptides with improved affinity and specificity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide behavior over time, capturing conformational changes and interactions with solvent and target molecules. mdpi.com These simulations can be used to assess the stability of peptide-target complexes and to calculate binding free energies. mdpi.com

Machine Learning and AI: More recently, machine learning and artificial intelligence algorithms have been applied to peptide design. nih.gov These models can learn complex patterns from large datasets of peptide sequences and activities to predict the properties of new peptides with high accuracy. mdpi.com Deep learning models, for instance, can be trained to generate novel peptide sequences with desired therapeutic properties. nih.gov

The synergy between these computational tools and experimental validation is creating new opportunities for the rational design of peptides. researchgate.net By leveraging in silico methods, researchers can explore a vast chemical space and design peptides with optimized potency, selectivity, and pharmacokinetic profiles. nih.gov

L Tryptophyl L Prolyl L Prolyl L Alanine As a Foundational Research Model in Chemical Biology

Utility in Fundamental Studies of Peptide Folding, Unfolding, and Dynamic Equilibria

Research on Trp-zipper peptides, which are stable β-hairpins, has provided significant insights into folding dynamics. These studies often employ techniques like laser temperature-jump spectroscopy to perturb the folding equilibrium and monitor the relaxation kinetics. The tryptophan residues in these peptides serve as spectroscopic probes, with their fluorescence quenching upon the formation of the native structure. Molecular dynamics simulations of Trp-zippers have revealed heterogeneous folding pathways and the importance of tryptophan-tryptophan interactions in stabilizing the folded state.

For a tetrapeptide like Trp-Pro-Pro-Ala, one could hypothesize that the Pro-Pro sequence would favor a turn-like conformation, bringing the N-terminal tryptophan and C-terminal alanine (B10760859) into proximity. The dynamic equilibrium between various folded and unfolded states could be investigated using spectroscopic techniques like NMR and fluorescence spectroscopy to understand the fundamental principles of early folding events.

Table 1: Comparison of Folding Dynamics in Model Peptides

| Model Peptide | Key Structural Feature | Typical Folding Time | Experimental Techniques | Computational Approaches |

| Trp-zipper | β-hairpin with Trp-Trp interactions | Microseconds | Temperature-jump fluorescence, IR spectroscopy | Molecular Dynamics (MD) simulations |

| Trp-cage | Globular fold with buried Trp | Microseconds | NMR exchange broadening, T-jump IR | MD simulations, Replica Exchange MD |

| L-Tryptophyl-L-prolyl-L-prolyl-L-alanine | Potential β-turn | Not Determined | (Hypothetical) NMR, Fluorescence | (Hypothetical) MD simulations |

Contributions to the Understanding of Peptide Chemical Stability and Hydrolysis Mechanisms

The chemical stability of peptides, particularly the hydrolysis of the peptide bond, is a critical aspect of their function and application. While specific hydrolysis data for L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is not documented, general principles of peptide degradation can be applied. The peptide bond is thermodynamically unstable in aqueous solution, but its hydrolysis is kinetically slow under physiological conditions.

The presence of proline residues can significantly influence the rate of hydrolysis of adjacent peptide bonds. The unique cyclic structure of proline can sterically hinder the approach of water or catalytic enzymes. Furthermore, the protease EndoPro specifically cleaves at the C-terminal side of proline and alanine residues, making a peptide with a Pro-Pro-Ala sequence an interesting substrate for studying the specificity and mechanism of such enzymes.

Studies on the hydrolysis of various peptides under different conditions (e.g., pH, temperature, presence of proteases) provide a framework for how Trp-Pro-Pro-Ala might behave. For example, subcritical water hydrolysis has been explored as a method for peptide cleavage, and it has been shown to induce side-chain modifications, particularly the oxidation of tryptophan, cysteine, and methionine residues.

The stability of the Trp-Pro-Pro-Ala tetrapeptide could be systematically studied by incubating it under various conditions and monitoring its degradation over time using techniques like HPLC and mass spectrometry. This would provide valuable data on the intrinsic stability of the peptide bonds within this specific sequence context.

Table 2: Factors Influencing Peptide Bond Hydrolysis

| Factor | General Effect on Hydrolysis Rate | Relevance to Trp-Pro-Pro-Ala |

| pH | Catalyzed by both acid and base | Stability would be pH-dependent |

| Temperature | Rate increases with temperature | Susceptible to thermal degradation |

| Adjacent Residues | Steric hindrance (e.g., from Proline) can decrease the rate | The Pro-Pro sequence may confer increased stability |

| Proteases | Sequence-specific enzymatic cleavage | Potential substrate for prolyl and alanyl endopeptidases |

Application in the Development of Advanced Methodologies for Peptide Characterization and Analysis

The tetrapeptide L-Tryptophyl-L-prolyl-L-prolyl-L-alanine, with its distinct amino acid composition, is well-suited for analysis by a variety of modern analytical techniques. Its characterization would serve as a good model for the development and validation of new analytical methodologies for peptides.

Mass Spectrometry (MS): The molecular weight of Trp-Pro-Pro-Ala can be precisely determined using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Tandem mass spectrometry (MS/MS) would be employed for sequence confirmation. The fragmentation pattern in MS/MS is influenced by the amino acid sequence, and the presence of proline can lead to specific fragmentation pathways, providing a test case for refining fragmentation prediction algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For Trp-Pro-Pro-Ala, 1D and 2D NMR experiments could be used to assign the resonances of all protons and carbons. The nuclear Overhauser effect (NOE) data would provide information about through-space proximities between protons, which is crucial for defining the peptide's conformation. The chemical shifts of the amide protons and their temperature coefficients can reveal the presence of intramolecular hydrogen bonds. Furthermore, NMR can be used to study the cis-trans isomerization of the Trp-Pro and Pro-Pro peptide bonds.

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the primary method for assessing the purity of a synthetic sample of Trp-Pro-Pro-Ala. The retention time in RP-HPLC is dependent on the hydrophobicity of the peptide, and this tetrapeptide would have a characteristic retention time based on its composition.

The systematic application of these techniques to L-Tryptophyl-L-prolyl-L-prolyl-L-alanine could contribute to the refinement of analytical protocols for the broader class of tryptophan- and proline-rich peptides.

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Information Obtained | Applicability to Trp-Pro-Pro-Ala |

| Mass Spectrometry (MS) | Molecular weight, Amino acid sequence | Straightforward analysis due to defined mass and sequence |

| Tandem MS (MS/MS) | Sequence confirmation, Fragmentation patterns | Proline residues may yield characteristic fragmentation |

| NMR Spectroscopy | 3D structure, Dynamics, Conformational equilibria | Ideal for detailed structural analysis in solution |

| RP-HPLC | Purity assessment, Quantification | Standard method for quality control |

| UV-Vis Spectroscopy | Concentration (via Trp absorbance) | Tryptophan allows for easy quantification |

| Fluorescence Spectroscopy | Local environment of Trp, Folding/unfolding | Sensitive probe for conformational changes |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.